molecular formula C9H8N2O7 B2812411 Methyl (2,4-dinitrophenoxy)acetate CAS No. 55796-11-7

Methyl (2,4-dinitrophenoxy)acetate

Cat. No.: B2812411
CAS No.: 55796-11-7
M. Wt: 256.17
InChI Key: RXIWUACBCHMLAQ-UHFFFAOYSA-N
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Description

Methyl (2,4-dinitrophenoxy)acetate is a chemical compound with the molecular formula C9H8N2O7. It is known for its diverse applications in various fields, including medical, environmental, and industrial research

Preparation Methods

The synthesis of Methyl (2,4-dinitrophenoxy)acetate typically involves the reaction of 2,4-dinitrophenol with methyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl (2,4-dinitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2,4-dinitrophenoxy)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of herbicides and insecticides, contributing to agricultural advancements.

Mechanism of Action

The mechanism of action of Methyl (2,4-dinitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro groups in the compound can participate in redox reactions, affecting cellular oxidative processes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl (2,4-dinitrophenoxy)acetate can be compared with other similar compounds such as:

    2,4-Dinitrophenol: Known for its use in biochemical studies of oxidative processes.

    2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.

The uniqueness of this compound lies in its specific ester structure, which allows for diverse chemical modifications and applications.

Biological Activity

Methyl (2,4-dinitrophenoxy)acetate is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is derived from the reaction of methyl acetate with 2,4-dinitrophenol. The synthesis typically involves the acylation of 2,4-dinitrophenol using acetic anhydride or acetyl chloride in the presence of a base. The structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}N2_2O5_5
  • Molecular Weight : 242.20 g/mol

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various bacterial strains.
  • Anticancer Activity : Demonstrates cytotoxic effects on several cancer cell lines.
  • Antioxidant Properties : Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MICs) for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis250
Escherichia coli125
Staphylococcus aureus62.5
Klebsiella pneumoniae31.25

This table indicates that this compound is particularly effective against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by this pathogen .

Anticancer Activity

The compound's anticancer effects have been evaluated in various studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines are presented in Table 2.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-715Erlotinib: 10
HeLa20Doxorubicin: 12

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation .
  • Induction of Apoptosis : Studies indicate that exposure to this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways .
  • Reactive Oxygen Species Production : The compound may induce oxidative stress in cells, contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Efficacy Assessment :
    • Another investigation highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating lower MIC values compared to standard antibiotics.

Properties

IUPAC Name

methyl 2-(2,4-dinitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIWUACBCHMLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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